molecular formula C16H15N3O3 B11355920 5-(3,4-dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11355920
M. Wt: 297.31 g/mol
InChI Key: FYKIUFRKQUZUFP-UHFFFAOYSA-N
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Description

5-(3,4-dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxazole rings and the subsequent coupling with the dimethylphenyl group. Common reagents used in these reactions include strong bases, such as sodium hydride, and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The oxazole rings can be reduced to their corresponding amines.

    Substitution: Electrophilic aromatic substitution can occur on the dimethylphenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(3,4-dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide
  • N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide

Uniqueness

5-(3,4-dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide is unique due to the presence of both the dimethylphenyl and oxazole groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H15N3O3/c1-9-4-5-12(6-10(9)2)14-8-13(18-22-14)16(20)17-15-7-11(3)21-19-15/h4-8H,1-3H3,(H,17,19,20)

InChI Key

FYKIUFRKQUZUFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=NOC(=C3)C)C

Origin of Product

United States

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